
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with the triazole under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group and triazole ring combination make it particularly effective in certain applications, such as antimicrobial research.
属性
CAS 编号 |
112281-82-0 |
|---|---|
分子式 |
C11H11Cl2N3O |
分子量 |
272.13 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c12-9-1-2-10(11(13)3-9)8(5-17)4-16-7-14-6-15-16/h1-3,6-8,17H,4-5H2 |
InChI 键 |
QMUIPLNEIWEBJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

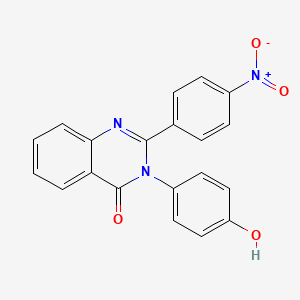

![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)

![2,2'-(1,4-Phenylene)bis[9,9-diethyl-7-(2-methylbutan-2-yl)-9H-fluorene]](/img/structure/B14273526.png)
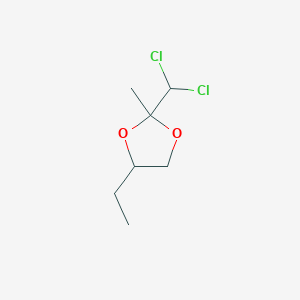
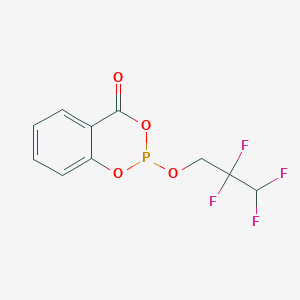
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)
![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
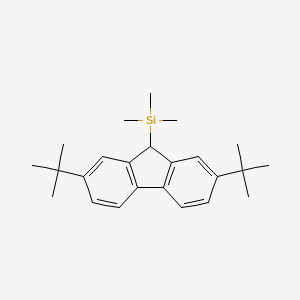
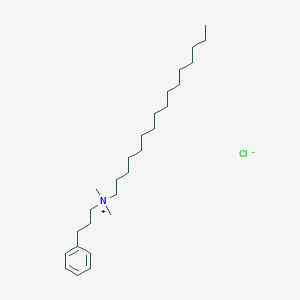
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)
